4-(3,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone
Description
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H13NO4/c1-8-10(13(15)18-14-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6- |
InChI Key |
KMSGCEWAAJQXFP-POHAHGRESA-N |
SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)OC |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Biological Activity
4-(3,4-Dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-component reaction (MCR) that combines hydroxylamine hydrochloride and ethyl acetoacetate with substituted aromatic aldehydes. A notable method reported in the literature utilizes a greener approach employing agro-waste-derived solvents, which enhances the yield and reduces environmental impact .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For instance, derivatives of isoxazole were shown to exhibit potent activity against lung cancer cells (A549) comparable to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 12.5 | |
| Doxorubicin | A549 | 10 | |
| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H) | A549 | 15 |
The mechanism underlying the anticancer activity of this compound involves apoptosis induction through caspase activation and cell cycle arrest. Studies indicated that treatment with isoxazole derivatives led to the activation of caspases-3 and -7 in cancer cells, promoting programmed cell death. Additionally, these compounds were found to cause G2/M phase arrest in the cell cycle, further contributing to their cytotoxic effects .
Other Biological Activities
Apart from anticancer properties, isoxazole derivatives have been investigated for their antioxidant activities. The electrochemical behavior of these compounds suggests they may act as effective antioxidants, which can mitigate oxidative stress in biological systems .
Table 2: Biological Activities of Isoxazole Derivatives
Case Study: Anticancer Evaluation
A recent study evaluated a series of isoxazole compounds for their anticancer activity against lung cancer cells. Among these, this compound exhibited a notable IC50 value of 12.5 µM, indicating significant cytotoxicity compared to traditional chemotherapeutics . The study also assessed the selectivity index (SI), highlighting that these compounds preferentially targeted cancerous cells over non-cancerous ones.
Case Study: Electrochemical Behavior
Another investigation focused on the electrochemical properties of isoxazole derivatives. The results showed that these compounds demonstrated significant oxidation and reduction potentials, suggesting their potential as antioxidant agents in therapeutic applications .
Scientific Research Applications
The compound 4-(3,4-dimethoxybenzylidene)-3-methyl-5(4H)-isoxazolone is a member of the isoxazolone family, characterized by its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, with a focus on its synthesis, biological evaluation, and potential therapeutic uses.
Structural Characteristics
The compound features a five-membered ring containing nitrogen and oxygen atoms, with a methylene bridge connecting a 3,4-dimethoxybenzyl group to a 3-methylisoxazolone moiety. The presence of methoxy groups significantly influences its reactivity and biological activity, making it a subject of interest in various research fields.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. Studies indicate that certain derivatives exhibit significant inhibitory activity against lung cancer cells (A549), comparable to established drugs like doxorubicin. The compound's mechanism may involve the inhibition of specific pathways related to cancer progression .
Electrochemical Properties
The electrochemical behavior of this compound has been evaluated using cyclic voltammetry. Results indicate that it possesses notable oxidation and reduction potentials, suggesting its utility as an antioxidant agent . This property may further enhance its therapeutic potential in oxidative stress-related diseases.
Antimicrobial Activity
In addition to its anticancer properties, compounds within the isoxazolone class have shown diverse biological activities, including antimicrobial effects. The unique methoxy substitution pattern may enhance the biological properties compared to related compounds .
Interaction Studies
Molecular docking simulations have been employed to assess the binding affinity of this compound with biological targets. Preliminary findings suggest potential interactions with enzymes or receptors relevant to disease pathways, indicating its role as a lead compound for drug development .
Case Studies
Several studies have explored the pharmacological applications of related isoxazolones:
- Study on Anticancer Activity : A derivative demonstrated significant anti-proliferative effects against breast cancer cell lines, suggesting similar potential for this compound.
- Neuroprotective Applications : Research indicates that isoxazole derivatives may cross the blood-brain barrier, offering neuroprotective effects relevant for treating neurodegenerative diseases .
Table 2: Summary of Biological Activities from Case Studies
Comparison with Similar Compounds
Key Characteristics:
- Structural Data : The compound adopts a planar conformation with Z-configuration about the C=C double bond in the benzylidene moiety, as confirmed by X-ray crystallography and NMR spectroscopy .
- Spectral Data :
- Biological Activities :
Comparison with Structurally Similar Compounds
The target compound is part of a broader class of 4-arylidene-3-methylisoxazol-5(4H)-ones. Substituents on the benzylidene ring significantly influence biological and physicochemical properties. Below is a detailed comparison:
Methoxy-Substituted Analogs
Heteroaromatic and Alkyl-Substituted Analogs
Electronic and Steric Effects
- Methoxy Groups: The 3,4-dimethoxy substitution in the target compound enhances herbicidal activity compared to mono-methoxy analogs, likely due to improved membrane permeability .
- Hydroxy Groups : 4-Hydroxy-3-methoxy derivatives exhibit reduced bioactivity, possibly due to hydrogen bonding that limits cellular uptake .
- Bulky Substituents : Compounds with t-butyl or indole groups show divergent effects—increased steric hindrance may reduce binding efficiency in some cases .
Q & A
Q. How are in silico and in vivo methods integrated for toxicity profiling?
- Methodological Answer :
- In silico : QSAR models predict LD₅₀ and classify toxicity using molecular descriptors (e.g., topological polar surface area) .
- In vivo : Rodent studies establish dose-response curves, with histopathological analysis confirming target organ safety .
Data Contradictions and Resolution
- Synthesis Yields : Variations (e.g., 92% in glucose acid vs. 85% in fruit juice ) arise from solvent polarity and catalyst efficiency. Optimization via DoE (Design of Experiments) can standardize protocols.
- NMR Shifts : Discrepancies in aromatic proton signals are resolved by using consistent deuterated solvents and internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
